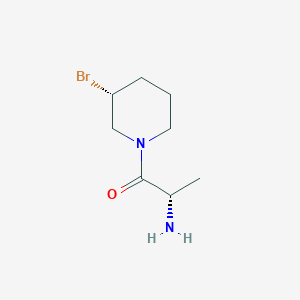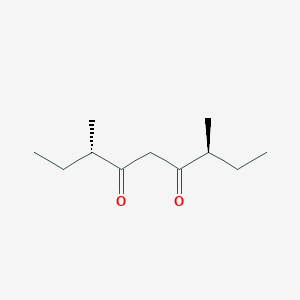
(3S,7S)-3,7-Dimethylnonane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,7S)-3,7-Dimethylnonane-4,6-dione is an organic compound characterized by its unique structure, which includes two methyl groups attached to a nonane backbone with ketone functionalities at the 4th and 6th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the ketone functionalities at the desired positions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the production rate and yield of the compound. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3S,7S)-3,7-Dimethylnonane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ketone functionalities can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(3S,7S)-3,7-Dimethylnonane-4,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3S,7S)-3,7-Dimethylnonane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone functionalities can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
(3S,7R)-3,7-Dimethylnonane-4,6-dione: A diastereomer with different stereochemistry.
(3S,7S)-3,7-Dimethylnonane-4,6-diol: A reduced form with alcohol functionalities instead of ketones.
(3S,7S)-3,7-Dimethylnonane-4,6-dicarboxylic acid: An oxidized form with carboxylic acid groups.
Uniqueness
(3S,7S)-3,7-Dimethylnonane-4,6-dione is unique due to its specific stereochemistry and the presence of two ketone functionalities, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.
属性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC 名称 |
(3S,7S)-3,7-dimethylnonane-4,6-dione |
InChI |
InChI=1S/C11H20O2/c1-5-8(3)10(12)7-11(13)9(4)6-2/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI 键 |
CJLGKQGYTBDGJZ-IUCAKERBSA-N |
手性 SMILES |
CC[C@H](C)C(=O)CC(=O)[C@@H](C)CC |
规范 SMILES |
CCC(C)C(=O)CC(=O)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


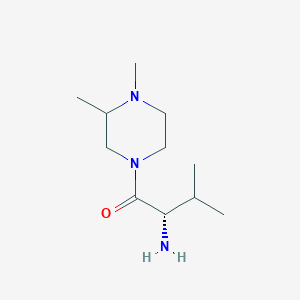
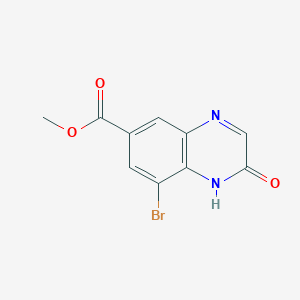
![Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B11753728.png)
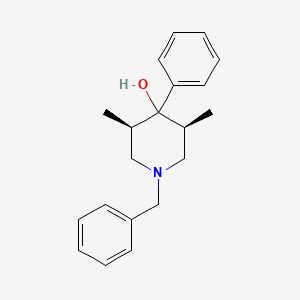

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11753736.png)
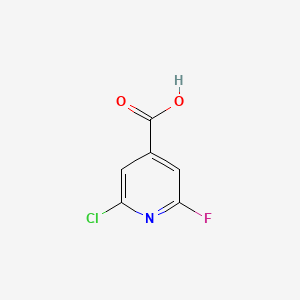
![5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone](/img/structure/B11753750.png)
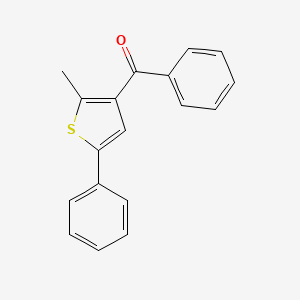
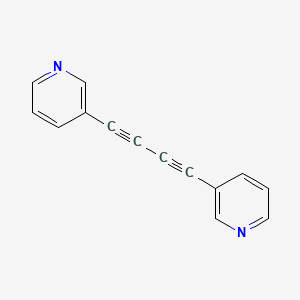
![[(3aR,4S,5R,6aS)-5-hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-yl]methyl acetate](/img/structure/B11753776.png)
![4,4,5,5-Tetramethyl-2-(2-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B11753777.png)

